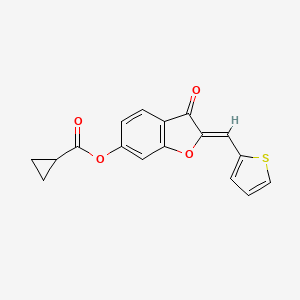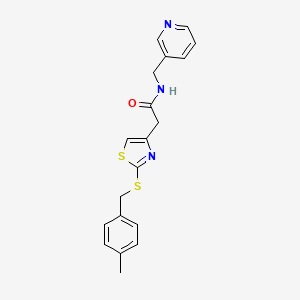
2-(2-((4-methylbenzyl)thio)thiazol-4-yl)-N-(pyridin-3-ylmethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(2-((4-methylbenzyl)thio)thiazol-4-yl)-N-(pyridin-3-ylmethyl)acetamide is a useful research compound. Its molecular formula is C19H19N3OS2 and its molecular weight is 369.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antitumor Activity
- Antitumor Evaluation of Heterocyclic Compounds : A study explored the synthesis of various heterocyclic derivatives, including those with thiazole and pyridine rings, starting from compounds like 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide. These compounds showed significant antiproliferative activity against human cancer cell lines such as breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), and CNS cancer (SF-268) (Shams et al., 2010).
Anticancer Properties
- Functionalized Pyridine Linked Thiazole Derivatives : Research on new pyridine linked thiazole derivatives revealed promising anticancer activity, particularly against liver carcinoma (HepG2) and breast cancer (MCF-7) cell lines. This study highlighted the potential of thiazole compounds in anticancer therapy (Alqahtani et al., 2020).
Synthesis and Modeling for Antioxidant Agents
- 5-Arylazo-2-Chloroacetamido Thiazole Derivatives : A study synthesized 5-arylazo-2-chloroacetamido thiazole derivatives and evaluated their antioxidant efficacy. These compounds were analyzed using quantum chemical calculations and molecular docking to estimate their antioxidant activity, demonstrating potential as antioxidant agents (Hossan, 2020).
Discovery of Clinical Candidates
- Aqueous-Soluble ACAT-1 Inhibitor : A particular compound, 2-(4-(2-((1 H-Benzo[ d]imidazol-2-yl)thio)ethyl)piperazin-1-yl)- N-(6-methyl-2,4-bis(methylthio)pyridin-3-yl)acetamide, was identified as an aqueous-soluble potent inhibitor of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT-1), showing potential for the treatment of diseases involving ACAT-1 overexpression (Shibuya et al., 2018).
Kinase Inhibitory and Anticancer Activities
- Thiazolyl N-Benzyl-Substituted Acetamide Derivatives : Research on N-benzyl substituted acetamide derivatives containing thiazole showed inhibitory activities against Src kinase. Some derivatives exhibited significant inhibition of cell proliferation in various cancer cell lines, highlighting their potential in cancer therapy (Fallah-Tafti et al., 2011).
Application in Fluorescent Probes
- Synthesis of Imidazo[1,2-a]pyridines for Mercury Ion Detection : A study reported the synthesis of imidazo[1,2-a]pyridine derivatives, which were efficient fluorescent probes for mercury ion detection in various solutions, showcasing their application in environmental monitoring (Shao et al., 2011).
Synthesis of Diverse Heterocycles
- Synthesis of N-Substituted Arylidene, Pyrazole, and Thioxopyrimidine Derivatives : Research focused on synthesizing a series of novel N-substituted arylidene, pyrazole, thioxopyrimidine, and thiazolopyrimidine derivatives. These compounds were tested for antimicrobial activities, indicating their potential in pharmaceutical applications (Hawas et al., 2012).
Antioxidant and Antitumor Evaluation
- New N-Substituted-2-Amino-1,3,4-Thiadiazoles : The synthesis and evaluation of certain N-substituted-2-amino-1,3,4-thiadiazoles demonstrated antioxidant and antitumor activities, suggesting their potential in medical applications (Hamama et al., 2013).
Properties
IUPAC Name |
2-[2-[(4-methylphenyl)methylsulfanyl]-1,3-thiazol-4-yl]-N-(pyridin-3-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3OS2/c1-14-4-6-15(7-5-14)12-24-19-22-17(13-25-19)9-18(23)21-11-16-3-2-8-20-10-16/h2-8,10,13H,9,11-12H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXJPNZXCMJMXAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NC(=CS2)CC(=O)NCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-acetamidophenyl)-2-((3-(3-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2916153.png)
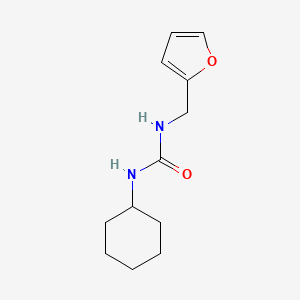
![2-fluoro-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2916157.png)
![1-(4-Ethoxyphenyl)-4-[1-(2-phenoxyethyl)benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2916159.png)

![N-[4-(tert-butylsulfamoyl)phenyl]-2-(pyridin-4-yl)quinoline-4-carboxamide](/img/structure/B2916162.png)
![2-(benzo[d]thiazol-2-ylthio)-N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)acetamide](/img/structure/B2916164.png)
![[4-(3-Fluorophenyl)oxan-4-yl]methanamine;hydrochloride](/img/structure/B2916165.png)
![N-(furan-2-ylmethyl)-1-methyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2916167.png)
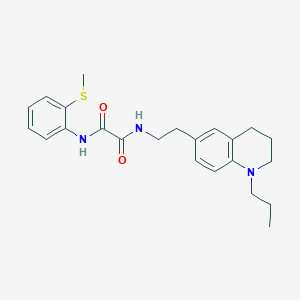
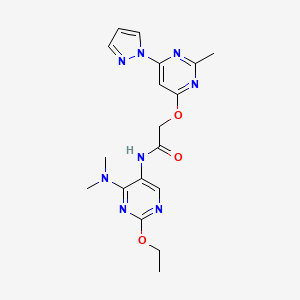
![4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N'-(6-methylbenzo[d]thiazol-2-yl)benzohydrazide](/img/structure/B2916171.png)
